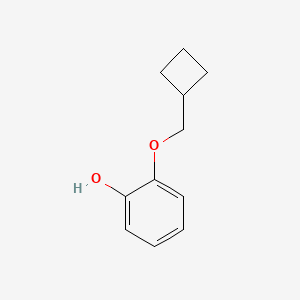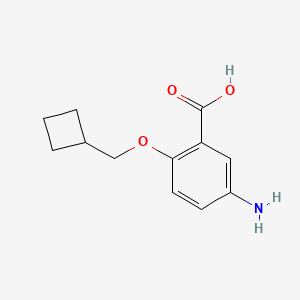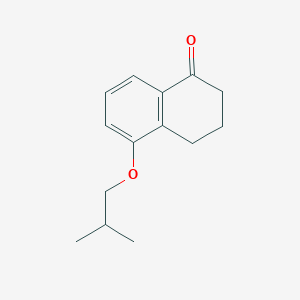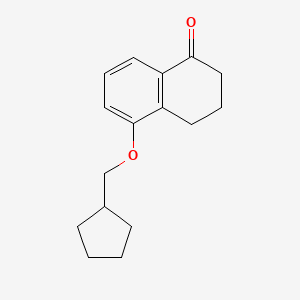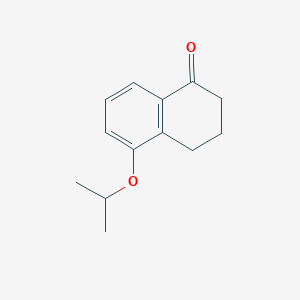![molecular formula C15H10O2 B7940646 3-([1,1'-联苯]-4-基)丙炔酸](/img/structure/B7940646.png)
3-([1,1'-联苯]-4-基)丙炔酸
描述
3-([1,1'-Biphenyl]-4-YL)propiolic acid is a useful research compound. Its molecular formula is C15H10O2 and its molecular weight is 222.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-([1,1'-Biphenyl]-4-YL)propiolic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-([1,1'-Biphenyl]-4-YL)propiolic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
酪氨酸酶抑制剂
联苯基化合物,包括3-([1,1'-联苯]-4-基)丙炔酸的衍生物,已显示出显著的抗酪氨酸酶活性。它们与曲酸等标准抑制剂相当,表明在涉及色素沉着和皮肤疾病的治疗中具有潜在的应用 (Kwong 等,2017).
脂肪酸酰胺水解酶抑制剂
结构上与3-([1,1'-联苯]-4-基)丙炔酸相关的烷基氨基甲酸联苯-3-基酯已被发现是脂肪酸酰胺水解酶 (FAAH) 的抑制剂。这些化合物,包括 URB597,在动物模型中表现出镇痛、抗焦虑样和抗抑郁样特性 (Mor 等,2008).
脲酶抑制剂
以结构上与3-([1,1'-联苯]-4-基)丙炔酸相关的化合物合成的具有 N-(取代苯基)丁酰胺的新型吲哚基杂环氧二唑骨架,已显示出对脲酶的有效抑制潜力,表明具有治疗应用的潜力 (Nazir 等,2018).
缓蚀剂
已研究了包括与3-([1,1'-联苯]-4-基)丙炔酸相关的化合物的联苯基化合物的缓蚀性能。它们已显示出在酸性环境中保护低碳钢免受腐蚀的潜力 (Baskar 等,2012).
抗炎和镇痛剂
结构上与3-([1,1'-联苯]-4-基)丙炔酸相关的4-氧代-4-(联苯-4-基)丁酸的衍生物在实验模型中显示出良好的抗炎和镇痛活性。其中一些化合物具有较低的溃疡作用并选择性抑制 COX-2,表明具有更安全的抗炎治疗潜力 (Husain 等,2009).
抗菌特性
已合成并测试了某些衍生物,例如 3-芳基-1-(1,1'-联苯-4-基)-2-(1H-咪唑-1-基)丙烷,以针对几种病原真菌的抗菌活性,表明具有开发新型抗真菌剂的潜力 (Castellano 等,2003).
药物代谢研究
已使用生物催化研究了联苯基化合物,例如 LY451395(一种联芳基双磺酰胺和 AMPA 受体的有效增强剂),以制备哺乳动物代谢物。这展示了在药物代谢和药代动力学研究中的应用 (Zmijewski 等,2006).
血管紧张素 II 受体拮抗剂
已合成了一系列新的 5-(联苯-4-基甲基)吡唑,其结构与 3-([1,1'-联苯]-4-基)丙炔酸相似,并显示出有效的血管紧张素 II 拮抗剂,可用于治疗高血压 (Almansa 等,1997).
属性
IUPAC Name |
3-(4-phenylphenyl)prop-2-ynoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O2/c16-15(17)11-8-12-6-9-14(10-7-12)13-4-2-1-3-5-13/h1-7,9-10H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVYPVLFGHHYWMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C#CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-([1,1'-Biphenyl]-4-YL)propiolic acid | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Cyclobutylmethyl)[(2-methoxypyridin-4-yl)methyl]amine](/img/structure/B7940572.png)
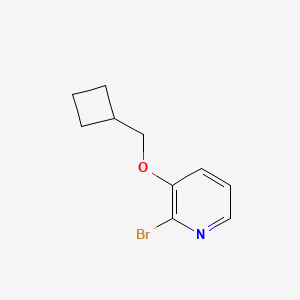
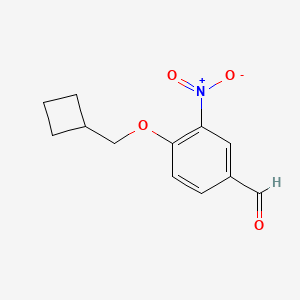
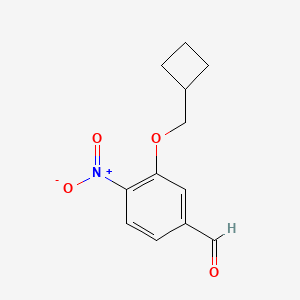
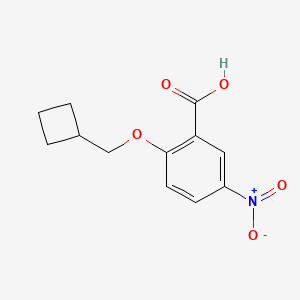
![2-{[(Benzyloxy)carbonyl]amino}-3-cyclobutylpropanoic acid](/img/structure/B7940604.png)
